molecular formula C15H13F3N4OS B3843865 N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B3843865
M. Wt: 354.4 g/mol
InChI Key: ZVMBMHPCAANJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine scaffold, which is a common motif in many drugs . It also contains a trifluoromethyl group (-CF3), which is a functional group often used in pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolo[1,5-a]pyrimidines are generally prepared through condensation reactions of aminopyrazoles with various compounds . Trifluoromethyl groups can be introduced through several methods, such as treatment of carboxylic acids with sulfur tetrafluoride .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the pyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group. The trifluoromethyl group is known to have significant electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. For instance, the trifluoromethyl group is known to lower the basicity of compounds .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrazolo[1,5-a]pyrimidines have been found to have varied and significant biological activities .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of related pyrazolo[1,5-a]pyrimidines , this compound could be of interest in medicinal chemistry.

properties

IUPAC Name

N-propyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4OS/c1-2-5-19-14(23)10-8-13-20-9(11-4-3-6-24-11)7-12(15(16,17)18)22(13)21-10/h3-4,6-8H,2,5H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMBMHPCAANJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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